molecular formula C5H4FIN2 B6325086 6-Fluoro-4-iodopyridin-3-amine CAS No. 1087074-34-7

6-Fluoro-4-iodopyridin-3-amine

Cat. No.: B6325086
CAS No.: 1087074-34-7
M. Wt: 238.00 g/mol
InChI Key: XWYBMCCCOJQFBM-UHFFFAOYSA-N
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Description

6-Fluoro-4-iodopyridin-3-amine: is a heterocyclic organic compound with the molecular formula C5H4FIN2 . It is a derivative of pyridine, where the pyridine ring is substituted with a fluorine atom at the 6th position, an iodine atom at the 4th position, and an amino group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-iodopyridin-3-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction , which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The choice of reagents and catalysts, as well as the control of temperature and pressure, are crucial factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-4-iodopyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

6-Fluoro-4-iodopyridin-3-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-iodopyridin-3-amine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s electronic properties, enhancing its binding affinity and specificity for certain molecular targets. The amino group can participate in hydrogen bonding and other interactions, further contributing to its biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

6-fluoro-4-iodopyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FIN2/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYBMCCCOJQFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

(6-Fluoro-4-iodopyridin-3-yl)-carbamic acid tert-butyl ester (1.75 g, 5.18 mmol) was dissolved in DCM (25 mL) and TFA (5 mL) added. The mixture was stirred at ambient temperature for 1 h and then evaporated in vacuo. The resultant residue was treated with saturated aqueous sodium hydrogen carbonate solution (25 mL), diluted with water (100 mL) and extracted into ethyl acetate (2×100 mL). The organic layer was separated, dried over sodium sulfate, filtered and evaporated in vacuo to afford the title compound as an orange oil, which crystallized on standing (1.23 g, 99%). 1H NMR (CDCl3, 300 MHz): 7.61 (d, J=1.6 Hz, 1H), 7.28-7.25 (m, 1H), 3.99 (s, 2H). LCMS (Method B): RT=2.52 min, M+H+=239.
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve tert-butyl 6-fluoro-4-iodopyridin-3-ylcarbamate (1.47 g, 4.35 mmol) in DCM (20 mL). Add trifluoroacetic acid (TFA) (20 mL). Stir at RT under N2 for 2 h. Remove the solvent under reduced pressure. Dry in vacuo to afford 6-fluoro-4-iodopyridin-3-amine in TFA salt (1.02 g, 99%) with 100% HPLC purity. MS (ES) m/z 239 [M+1]+.
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

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